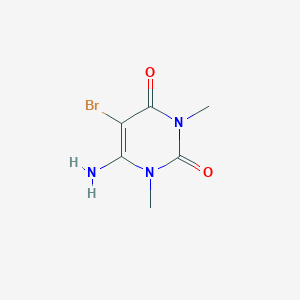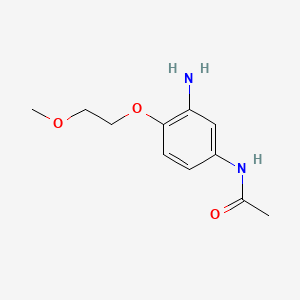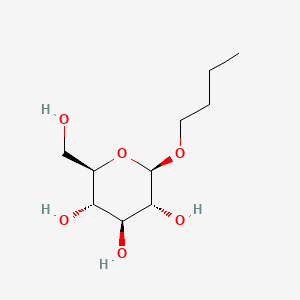
6-Amino-5-bromo-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of bromosubstituted 5-nitro-2,4(1H,3H)-pyrimidinedione derivatives, closely related to our compound of interest, involves bromination of certain precursors. These procedures highlight the versatility and chemical reactivity of the pyrimidine ring when introducing bromo and nitro groups, which can serve as a foundational concept for synthesizing the specific compound (Kinoshita, Watanabe, Nakao, & Furukawa, 1992).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives often involves intricate hydrogen bonding and polarized electronic structures. A study demonstrated this phenomenon in related compounds, where intermolecular N-H...O hydrogen bonds play a crucial role in stabilizing the molecular structure, suggesting similar interactions could be expected in our compound of interest (Orozco, Insuasty, Cobo, & Glidewell, 2009).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various nucleophilic reactions, indicating a range of chemical behaviors and properties. For example, bromomethylpyrimidinediones react with several nucleophiles to form diverse compounds, shedding light on the chemical reactivity and potential transformations of the target compound (Kinoshita, Takaishi, Okunaka, Ohwada, & Furukawa, 1992).
Physical Properties Analysis
While specific studies on the physical properties of "6-Amino-5-bromo-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione" were not found, research on similar compounds can provide insights. For instance, the crystal structure analysis of related compounds shows extensive hydrogen bonding networks, which could influence the solubility, melting point, and other physical properties of our compound (Ferguson, Gallagher, Low, Howie, Hueso-Ureña, & Carretero, 1993).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives, including our compound, are significantly influenced by the presence of substituents on the pyrimidine ring. Studies on similar compounds have demonstrated a variety of chemical behaviors, such as reaction with nucleophiles, cycloaddition reactions, and transformations into other heterocyclic compounds, offering a glimpse into the reactivity and functional group compatibility of "6-Amino-5-bromo-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione" (Kinoshita, Takaishi, Okunaka, Ohwada, & Furukawa, 1992).
Safety And Hazards
Propriétés
IUPAC Name |
6-amino-5-bromo-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O2/c1-9-4(8)3(7)5(11)10(2)6(9)12/h8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGBQOXQWAQTLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90221722 |
Source


|
| Record name | 6-Amino-5-bromo-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90221722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-5-bromo-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione | |
CAS RN |
7150-04-1 |
Source


|
| Record name | 6-Amino-5-bromo-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007150041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC72366 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72366 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Amino-5-bromo-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90221722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(Hexyloxy)phenyl]acetic acid](/img/structure/B1266710.png)









